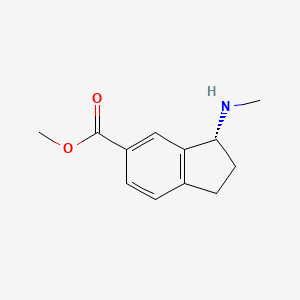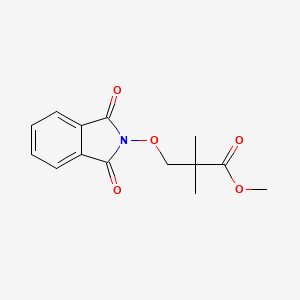
Methyl (R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a carboxylate ester, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Methylation: The indene derivative undergoes methylation to introduce the methyl group.
Amination: The methylated indene is then subjected to amination to introduce the methylamino group.
Esterification: Finally, the compound undergoes esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Methylamino-1-(2-thienyl)-1-propanol: This compound shares a similar methylamino group but differs in its overall structure and applications.
®-3-(Methylamino)-1-phenylpropan-1-ol: Another compound with a methylamino group, used in different research contexts.
Uniqueness
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both methylamino and carboxylate ester groups make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (3R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-13-11-6-5-8-3-4-9(7-10(8)11)12(14)15-2/h3-4,7,11,13H,5-6H2,1-2H3/t11-/m1/s1 |
Clé InChI |
NBGPIWZPEVSEAJ-LLVKDONJSA-N |
SMILES isomérique |
CN[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC |
SMILES canonique |
CNC1CCC2=C1C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
![7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
phosphanium bromide](/img/structure/B8510240.png)

![N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8510250.png)
![1-[3-(4-Bromo-phenyl)-3-phenoxy-propyl]-1H-imidazole](/img/structure/B8510267.png)







